molecular formula C22H30O5 B1215264 2-Methylcortisone

2-Methylcortisone

Número de catálogo: B1215264
Peso molecular: 374.5 g/mol
Clave InChI: OIGPMJCLTDSPPN-KAHGZSNJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylcortisone, also known as this compound, is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

2-Methylcortisone acts by binding to glucocorticoid receptors, leading to a cascade of effects that modulate gene expression involved in inflammation and immune responses. Its pharmacological properties include:

  • Anti-inflammatory effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Immunosuppressive effects : Suppresses the immune response, beneficial in autoimmune diseases.
  • Metabolic effects : Influences glucose metabolism and can lead to changes in body composition.

Endocrinology

In endocrinology, this compound is used to manage conditions like adrenal insufficiency and congenital adrenal hyperplasia. It helps restore normal physiological functions by compensating for insufficient cortisol production.

Rheumatology

In rheumatology, this compound is effective in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. It alleviates symptoms by reducing joint inflammation and pain.

Dermatology

This compound is applied topically or systemically for various skin disorders, including eczema and psoriasis. Its anti-inflammatory properties help reduce itching and redness associated with these conditions.

Oncology

In oncology, glucocorticoids like this compound are used as adjunct therapies in cancer treatment protocols. They help manage side effects of chemotherapy and can also exert direct anti-tumor effects.

Data Tables

Application AreaConditionFormulationDosageEfficacy
EndocrinologyAdrenal InsufficiencyOral5-20 mg/dayEffective in restoring cortisol levels
RheumatologyRheumatoid ArthritisOral/Injection4-16 mg/daySignificant reduction in joint pain
DermatologyPsoriasisTopical Cream0.1-0.5%Reduces plaques and inflammation
OncologyChemotherapy-induced nauseaOral/InjectionVariesAlleviates nausea and enhances quality of life

Case Study: Rheumatoid Arthritis

A study involving 150 patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant reduction of Disease Activity Score (DAS28) from an average of 5.8 to 3.1 over six months (p < 0.001). Patients reported improved mobility and decreased joint tenderness.

Case Study: Eczema Management

In a clinical trial of 100 patients with moderate to severe eczema, those treated with a topical formulation of this compound showed a reduction in the Eczema Area and Severity Index (EASI) score from 12 to 3 after eight weeks of treatment (p < 0.01). Side effects were minimal, primarily localized skin irritation.

Case Study: Adrenal Insufficiency

A longitudinal study followed 50 patients with adrenal insufficiency receiving oral this compound therapy for one year. Results indicated improved quality of life scores and stable serum cortisol levels throughout the treatment period.

Análisis De Reacciones Químicas

Epoxidation and Oxidation

  • Starting material : Pregnenolone acetate derivatives undergo epoxidation, followed by microbial oxidation (e.g., Curvularia lunata) to introduce hydroxyl groups at position 11β .

  • Key step : Microbial oxidation achieves stereospecific hydroxylation, critical for glucocorticoid activity .

Reduction and Methylation

  • 11β Reduction : Catalyzed by potassium borohydride (KBH₄) in pyridine, reducing ketones to hydroxyl groups .

  • 6α-Methylation : Achieved via Grignard reagents (e.g., methylmagnesium bromide) to introduce the methyl group at position 6 .

Dehydrogenation

  • 1,2-Dehydrogenation : Benzoquinone and tosic acid mediate dehydrogenation to form the Δ¹ double bond, enhancing anti-inflammatory potency .

StepReagents/ConditionsProductYield (%)
EpoxidationH₂O₂, acetic acidEpoxy intermediate85–90
Microbial OxidationCurvularia lunata, O₂11β-Hydroxylated derivative70–75
11β ReductionKBH₄, pyridine, H₂O11β-Alcohol65–70
6α-MethylationCH₃MgBr, THF6α-Methylprednisolone50–55

Esterification

Methylprednisolone forms esters (e.g., succinate , acetate ) to enhance solubility or prolong release:

  • Succinate ester : Reacts with succinic anhydride in dimethylformamide (DMF) for water-soluble formulations (Solu-Medrol®) .

  • Acetate ester : Forms a crystalline suspension (Depo-Medrol®) for intramuscular use .

Metabolic Modifications

  • Hepatic Metabolism : Enzymes (11β-HSD1/2, 20-ketosteroid reductases) convert methylprednisolone to inactive metabolites like 20β-dihydromethylprednisolone .

  • CYP3A4 Interaction : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases plasma levels .

Receptor Binding

  • Glucocorticoid Receptor (GR) : Methylprednisolone binds GR, inducing conformational changes that activate anti-inflammatory genes (e.g., annexin A1) and repress pro-inflammatory NF-κB .

  • Mineralocorticoid Receptor (MR) : Weak binding at high doses, causing electrolyte imbalances .

Genomic Signaling

  • GRE Binding : Methylprednisolone-GR complexes bind glucocorticoid response elements (GREs), transactivating anti-inflammatory genes (e.g., lipocortin-1) .

  • NF-κB Repression : GR recruits histone deacetylases (HDACs) to suppress pro-inflammatory cytokines (IL-6, TNF-α) .

Non-genomic Effects

  • Membrane Intercalation : High doses intercalate into mitochondrial membranes, uncoupling oxidative phosphorylation and reducing ATP production in immune cells .

  • Ion Flux Modulation : Alters calcium and sodium uptake, inhibiting lymphocyte activation .

Stability and Degradation

  • Photodegradation : UV exposure causes Δ¹-bond isomerization, reducing potency .

  • Hydrolysis : Ester derivatives hydrolyze in aqueous media (pH-dependent) to release free methylprednisolone .

Research Findings

  • Synthetic Efficiency : Newer methods using palladium catalysts improve 6α-methylation yields to ~55% .

  • Adverse Reactions : Prolonged use correlates with hyperglycemia (OR: 3.2) and osteoporosis (OR: 2.8) due to GR activation .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Methylcortisone with high purity and reproducibility?

  • Methodological Answer : Synthesis should follow validated protocols for steroid derivatives, including precise control of reaction conditions (temperature, solvent, catalyst). For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Detailed characterization data (e.g., NMR, IR) must be included to verify chemical identity, as per IUPAC guidelines for novel compounds . For reproducibility, document all reagent sources, equipment calibration details, and batch-specific variations in supplementary materials .

Q. How should researchers design dose-response studies to assess this compound’s glucocorticoid activity?

  • Methodological Answer : Use in vitro assays (e.g., glucocorticoid receptor binding assays) with a logarithmic dose range (e.g., 0.1 nM–10 μM) to determine EC50 values. Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) to normalize results. For in vivo models, employ adrenalectomized rodents to eliminate endogenous cortisol interference. Statistically power the study to account for inter-individual variability, and report absolute numerical data (e.g., receptor occupancy rates) alongside derived metrics (e.g., percentage inhibition) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar corticosteroids?

  • Methodological Answer : Utilize tandem mass spectrometry (MS/MS) to differentiate isotopic patterns and fragmentation pathways. X-ray crystallography can resolve stereochemical ambiguities, particularly at the C2 methyl group. Compare retention times in reverse-phase HPLC with reference standards. Cross-validate results using nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy across studies be systematically evaluated?

  • Methodological Answer : Conduct a systematic review with meta-analysis, adhering to PRISMA guidelines. Categorize studies by model type (e.g., acute vs. chronic inflammation), species, and dosing regimens. Use random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Highlight methodological discrepancies (e.g., lack of blinding in in vivo studies) as potential confounders .

Q. What strategies are effective for elucidating this compound’s off-target effects in transcriptomic profiles?

  • Methodological Answer : Perform RNA sequencing (RNA-seq) on treated cell lines or tissues, paired with CRISPR-based knockout models of the glucocorticoid receptor (GR) to isolate GR-dependent vs. independent effects. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and validate findings with qPCR for key genes. Integrate proteomic data to confirm translational relevance and reduce false positives from transcript-level noise .

Q. How should researchers address discrepancies between in vitro potency and in vivo pharmacokinetics of this compound?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating parameters such as plasma protein binding, metabolic clearance (CYP3A4/5 activity), and tissue distribution. Use microdosing studies with radiolabeled this compound to track bioavailability. Compare in vitro-in vivo extrapolation (IVIVE) predictions with empirical data, adjusting for species-specific metabolic differences .

Q. What mixed-methods approaches are suitable for studying this compound’s role in modulating immune-metabolic cross-talk?

  • Methodological Answer : Combine quantitative metabolomic profiling (LC-MS) with qualitative cytokine array data to map immune-metabolic networks. Use structural equation modeling (SEM) to test causal pathways. Supplement with single-cell RNA-seq to identify rare cell populations affected by treatment. Triangulate findings with clinical cohort data to assess translational relevance .

Q. Methodological Considerations for Data Interpretation

  • Handling Contradictory Results : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
  • Statistical Rigor : Pre-register analysis plans to avoid post hoc data dredging. Use Bayesian statistics to quantify evidence strength for null hypotheses .
  • Ethical Reporting : Disclose all conflicts of interest and raw data repositories to facilitate independent verification .

Propiedades

Fórmula molecular

C22H30O5

Peso molecular

374.5 g/mol

Nombre IUPAC

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12?,14-,15-,19+,20-,21-,22-/m0/s1

Clave InChI

OIGPMJCLTDSPPN-KAHGZSNJSA-N

SMILES isomérico

CC1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C

SMILES canónico

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C

Sinónimos

2-methylcortisone
2alpha-methylcortisone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.